1-Cyclooctylpiperidin-3-ol
Overview
Description
1-Cyclooctylpiperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications. The unique structure of this compound, which includes a cyclooctyl group attached to the piperidine ring, makes it an interesting subject for various chemical and pharmacological studies.
Mechanism of Action
Target of Action
Related compounds have been found to interact with the nociceptin receptor (nopr), a member of the opioid receptor family . This receptor is a target for the treatment of pain and drug abuse .
Mode of Action
It is suggested that related compounds act as partial agonists at both the nopr and μ-opioid receptors
Biochemical Pathways
It has been suggested that related compounds can affect the fatty acid-oxylipin metabolic cycle through a positive feedback loop . This could lead to the upregulation of the synthesis of certain oxylipins, which are oxygenated derivatives of fatty acids that regulate a variety of plant physiological and pathological processes .
Result of Action
Related compounds have been found to produce analgesia, or pain relief, that was reversible with naloxone, an opioid antagonist . This suggests that these compounds may have a similar effect on pain perception.
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. For instance, 1-octen-3-ol, a related compound, has been found to act as a self-stimulating community messenger in marine algae, with its production being self-amplified via the fatty acid-oxylipin metabolic cycle through a positive feedback loop . This suggests that environmental factors such as the presence of other organisms or specific environmental conditions could potentially influence the action of 1-Cyclooctylpiperidin-3-ol.
Biochemical Analysis
Biochemical Properties
1-Cyclooctylpiperidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with enzymes involved in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . This interaction can lead to the modulation of enzyme activity, affecting the overall metabolic flux.
Additionally, this compound can bind to specific proteins, altering their conformation and function. This binding can result in either activation or inhibition of the protein’s activity, depending on the nature of the interaction. For example, it has been shown to interact with G-protein coupled receptors, influencing signal transduction pathways . These interactions highlight the compound’s potential in modulating various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. One of the notable effects is its impact on cell signaling pathways. By interacting with G-protein coupled receptors, this compound can modulate the downstream signaling cascades, leading to changes in cellular responses .
Furthermore, this compound has been observed to affect gene expression. It can either upregulate or downregulate the expression of specific genes, depending on the cellular context. This modulation of gene expression can result in changes in cellular metabolism, influencing processes such as cell growth, differentiation, and apoptosis . These cellular effects underscore the compound’s potential in therapeutic applications and research.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its binding to specific biomolecules, such as enzymes and receptors. For instance, its interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting their metabolic activity . This binding can result in changes in the enzyme’s conformation, influencing its catalytic properties.
Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular responses . These molecular mechanisms highlight the compound’s potential in modulating various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used.
In in vitro studies, prolonged exposure to this compound has been observed to result in sustained changes in cellular metabolism and gene expression . These changes can lead to alterations in cell growth, differentiation, and apoptosis, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Studies have shown that the compound exhibits a dose-dependent effect on various physiological and biochemical parameters . At lower doses, this compound has been observed to have minimal adverse effects, with significant therapeutic potential. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing the overall metabolic flux.
Additionally, this compound can affect the levels of specific metabolites, altering the cellular metabolic state. For instance, its interaction with enzymes involved in lipid metabolism can result in changes in lipid levels, influencing cellular energy balance and signaling . These metabolic pathways highlight the compound’s potential in modulating various biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Once inside the cell, this compound can bind to various proteins, affecting its distribution and accumulation within specific cellular compartments.
Additionally, the compound’s interaction with binding proteins can influence its transport and distribution within tissues. These interactions can result in either enhanced or reduced bioavailability, depending on the nature of the binding . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported to other cellular compartments, such as the nucleus and mitochondria, depending on the presence of specific targeting signals and post-translational modifications .
These subcellular localizations can influence the compound’s activity, as its interactions with biomolecules can vary depending on the cellular compartment. For instance, its interaction with nuclear transcription factors can result in changes in gene expression, while its interaction with mitochondrial enzymes can affect cellular energy metabolism . Understanding these subcellular localization patterns is crucial for elucidating the compound’s mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclooctylpiperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of cyclooctyl-substituted piperidinone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclooctylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclooctyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperidines, cyclooctyl derivatives.
Scientific Research Applications
1-Cyclooctylpiperidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Cyclooctylpiperidin-3-ol can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer and anti-inflammatory activities.
Matrine: A compound with antimicrobial and anticancer properties.
Berberine: An isoquinoline alkaloid with a wide range of pharmacological activities, including antimicrobial and antidiabetic effects.
Tetrandine: A bisbenzylisoquinoline alkaloid with anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Properties
IUPAC Name |
1-cyclooctylpiperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c15-13-9-6-10-14(11-13)12-7-4-2-1-3-5-8-12/h12-13,15H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEARMEMSMSQFKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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